2-Chloroinosine is a purine nucleoside, structurally similar to inosine, with a chlorine atom substituted at the 2-position of the purine ring. It serves as a synthetic intermediate in the production of various biologically active purine nucleosides. [, ] Its presence in biological systems is primarily attributed to synthetic procedures and research applications, rather than being a naturally occurring compound.
2-Chloroinosine falls under the category of nucleoside analogs, specifically purine nucleosides. These compounds are essential in molecular biology and pharmacology, serving as substrates or inhibitors in various biochemical pathways.
The synthesis of 2-chloroinosine primarily involves the chlorination of guanosine, typically through a reaction with nitrous acid in the presence of sodium chloride. The following method illustrates this process:
This method highlights the stability of the resulting chlorinated derivatives, which can remain stable for extended periods under physiological conditions (t(1/2) > 360 hours) .
The molecular structure of 2-chloroinosine can be represented as follows:
The structural modifications impart unique chemical properties that influence its biological interactions and mechanisms of action.
2-Chloroinosine participates in various chemical reactions typical for nucleoside analogs, including:
These reactions are crucial for understanding its functionality in biological systems and potential therapeutic applications.
The mechanism of action for 2-chloroinosine primarily involves its incorporation into RNA during replication, where it acts as an inhibitor of viral RNA synthesis. This inhibition occurs through:
This mechanism is particularly relevant in antiviral therapies where disrupting viral replication is essential.
The physical and chemical properties of 2-chloroinosine are critical for its application in research and medicine:
These properties influence its bioavailability and efficacy as a therapeutic agent.
2-Chloroinosine has several scientific applications:
2-Chloroinosine (chemical name: 2-Chloro-9β-D-ribofuranosyl-9H-purin-6(1H)-one) is a halogen-substituted derivative of the natural nucleoside inosine. Its systematic name under International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2-Chloro-7,8-dihydro-3H-purin-6-one-9-β-D-ribofuranoside, precisely defining the position of the chlorine atom and the glycosidic bond configuration. The compound's molecular formula is C~10~H~11~ClN~4~O~5~, with a molecular weight of 302.68 g/mol. The β-D-ribofuranose sugar is connected via an N-glycosidic bond to the N9 position of the 2-chloropurine base, establishing its canonical nucleoside architecture [5] [8].
The structural integrity of 2-chloroinosine arises from the planar purine ring system fused with imidazole and pyrimidine rings, where the chlorine atom occupies the second position of the six-membered pyrimidine ring. This chlorine substitution significantly alters the electronic distribution within the purine ring system, reducing electron density at adjacent positions and increasing the compound's resistance to enzymatic deamination compared to adenosine analogs. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry, confirms this structure, with distinctive chemical shifts observed for the anomeric proton (typically δ 5.8–6.0 ppm in ^1^H NMR) and the C2 chlorine atom influencing neighboring carbon resonances [1] [2].
Table 1: Fundamental Chemical Properties of 2-Chloroinosine
Property | Value |
---|---|
Systematic Name | 2-Chloro-7,8-dihydro-3H-purin-6-one-9-β-D-ribofuranoside |
Molecular Formula | C~10~H~11~ClN~4~O~5~ |
Molecular Weight | 302.68 g/mol |
CAS Registry Number | Not explicitly listed in search results (Related compound 2-Chloroadenosine: 146-77-0) |
Appearance | White to off-white crystalline powder |
Solubility in Water | ~7.5 mg/mL (25 mM) |
Solubility in Dimethyl Sulfoxide | ~30 mg/mL (100 mM) |
Storage Conditions | +4°C (desiccated) |
The synthesis of 2-chloroinosine emerged from broader investigations into modified purine nucleosides during the mid-20th century, driven by the search for metabolically stable analogs of biologically significant nucleosides like adenosine and inosine. A pivotal advancement occurred in 1980 with the development of a chemo-enzymatic synthesis pathway. This innovative approach utilized purine nucleoside phosphorylase (PNP) enzymes to catalyze the transglycosylation of 2-chloropurine bases with ribose donors, yielding 2-chloroinosine as a key intermediate. This methodology represented a significant departure from traditional purely chemical glycosylation methods, which often suffered from low stereoselectivity and complex protecting group strategies [6].
Further refinement of synthetic strategies came with the application of arsenolysis-based transglycosylation techniques using recombinant Escherichia coli nucleoside phosphorylases. This enzymatic approach exploited the reversibility of the phosphorylase reaction, shifting the equilibrium toward nucleoside synthesis by utilizing arsenate instead of phosphate. The method proved particularly efficient for generating 2-chloroinosine derivatives with various sugar moieties, including arabinose configurations. The enzymatic route offered superior stereochemical control and milder reaction conditions compared to conventional chemical synthesis, facilitating access to gram-scale quantities of 2-chloroinosine and its derivatives for biological evaluation [2].
A significant milestone in the compound's application history emerged from studies elucidating its role as a metabolic intermediate. Research demonstrated that 2-chloroadenosine, a closely related therapeutic analog, undergoes enzymatic deamination in vivo via adenosine deaminase to yield 2-chloroinosine as its primary metabolite. This biotransformation pathway highlighted the compound's physiological relevance and sparked investigations into its intrinsic biological activities, distinct from its precursor. Subsequent research established 2-chloroinosine's resistance to further deamination, a property attributed to the electron-withdrawing chlorine atom at C2, which stabilizes the molecule against enzymatic degradation pathways that rapidly catabolize unmodified inosine [1] [2].
Table 2: Key Historical Developments in 2-Chloroinosine Chemistry
Time Period | Development Milestone | Significance |
---|---|---|
Early 1980s | Development of chemo-enzymatic synthesis using nucleoside phosphorylases | Provided stereoselective route to 2'-deoxy-2-chloroinosine derivatives avoiding complex protection/deprotection steps [6] |
Late 1980s-1990s | Metabolic identification as primary deamination product of 2-chloroadenosine | Established biological relevance and metabolic stability compared to natural nucleosides [1] |
Early 2000s | Optimization of arsenolysis-based transglycosylation with recombinant enzymes | Enabled efficient large-scale production of 2-chloropurine arabinosides and related analogs [2] |
2010s-Present | Application as synthetic precursor to ADA-resistant nucleoside therapeutics | Facilitated development of experimental compounds targeting hematological malignancies [2] |
2-Chloroinosine exhibits a nuanced structural relationship within the purine nucleoside family, serving as the halogenated analog of inosine and the deaminated derivative of 2-chloroadenosine. Its core structure comprises a hypoxanthine base (6-oxopurine) where the hydrogen at the C2 position is replaced by chlorine. This modification profoundly alters its electronic properties and molecular recognition features compared to its non-halogenated counterpart. The electronegative chlorine atom inductively withdraws electron density from the purine ring, particularly reducing electron density at the N1, N3, and C8 positions. This electronic perturbation decreases basicity at N1 and influences hydrogen-bonding patterns, differentiating its molecular interactions from those of inosine [1] [5].
The spatial configuration of 2-chloroinosine closely mirrors that of canonical purine ribonucleosides. X-ray crystallographic analyses reveal that the chloropurine base adopts an anti-conformation relative to the ribose sugar, with a glycosidic bond angle (χ) approximately -130° to -150°, similar to natural purine nucleosides. The ribofuranose ring maintains the expected C2'-endo puckering in solution, with hydroxyl groups positioned for potential hydrogen bonding interactions. The chlorine atom, with its van der Waals radius of 175 pm, protrudes perpendicularly from the purine plane, creating steric hindrance that impedes binding to enzymes requiring planar substrates or those with active site pockets incompatible with bulky C2 substituents [1] [8].
This structural modification confers distinctive biochemical properties. Most notably, 2-chloroinosine demonstrates exceptional resistance to adenosine deaminase (ADA)-mediated deamination—a catabolic pathway that rapidly converts adenosine to inosine and 2-chloroadenosine to 2-chloroinosine. Unlike natural inosine, which undergoes further metabolism via purine nucleoside phosphorylase (PNP), 2-chloroinosine exhibits markedly slower phosphorolysis rates. This metabolic stability stems from both electronic effects (reduced electron density at N3 impeding protonation) and steric hindrance from the chlorine atom, which impedes optimal positioning in enzyme active sites. This resistance to enzymatic degradation extends the compound's biological half-life and underpins its utility as a stable nucleoside analog for biochemical studies [1] [2].
Table 3: Structural and Functional Comparison with Natural Purine Nucleosides
Structural Attribute | Inosine | Adenosine | 2-Chloroinosine | Functional Consequence |
---|---|---|---|---|
C2 Substituent | H | NH~2~ | Cl | Altered hydrogen bonding capacity and electronic distribution [1] [5] |
C6 Functional Group | =O | NH~2~ | =O | Defines base-pairing specificity and metabolic fate |
Deamination Susceptibility | Product (from adenosine) | High (to inosine) | Resistant | Extended metabolic half-life of 2-chloroinosine [2] |
Phosphorolysis Rate by PNP | High | Moderate | Very Low | Reduced catabolism and intracellular accumulation [1] |
Glycosidic Bond Stability | Acid-labile | Acid-stable | Acid-labile | Similar hydrolytic susceptibility to inosine |
Biological Precursor | Hypoxanthine/adenosine deamination | Endogenous purine | 2-Chloroadenosine deamination | Metabolic endpoint rather than starting material [1] |
The structural analogy to inosine positions 2-chloroinosine as a potential ligand for purinergic receptors, albeit with altered binding kinetics. While detailed receptor binding studies focus more extensively on 2-chloroadenosine (a potent adenosine receptor agonist with Ki values of 300, 80, and 1900 nM for A~1~, A~2A~, and A~3~ receptors, respectively), the deaminated 2-chloroinosine metabolite exhibits substantially reduced affinity for these receptors. This diminished receptor interaction, combined with its metabolic stability, suggests potential roles as a long-lived purine metabolite capable of modulating extracellular nucleotide/nucleoside balance without directly activating adenosine receptor signaling cascades. The structural features of 2-chloroinosine thus establish it as a functionally unique entity within the purine nucleoside landscape, bridging the chemical space between bioactive halogenated nucleosides and endogenous purine metabolites [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1